4-(benzyloxy)-N-5-quinolinylbenzamide

Limitations Data Scarcity Chemical Building Block

4-(Benzyloxy)-N-5-quinolinylbenzamide (C23H18N2O2, MW 354.4 g/mol) is a synthetic organic compound characterized by a benzamide core featuring a 4-benzyloxy substituent on the phenyl ring and a 5-aminoquinoline moiety. It belongs to the broader class of quinoline-based benzamide derivatives, which are frequently explored in medicinal chemistry as histone deacetylase (HDAC) inhibitors, anticancer agents, and privileged scaffolds for various biological targets.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
Cat. No. B315094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-N-5-quinolinylbenzamide
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4
InChIInChI=1S/C23H18N2O2/c26-23(25-22-10-4-9-21-20(22)8-5-15-24-21)18-11-13-19(14-12-18)27-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,25,26)
InChIKeyYNGPZQPOASHIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Sourcing Data for 4-(Benzyloxy)-N-5-quinolinylbenzamide (CAS 712291-10-6): A Specialized Quinoline-Benzamide Scaffold


4-(Benzyloxy)-N-5-quinolinylbenzamide (C23H18N2O2, MW 354.4 g/mol) is a synthetic organic compound characterized by a benzamide core featuring a 4-benzyloxy substituent on the phenyl ring and a 5-aminoquinoline moiety . It belongs to the broader class of quinoline-based benzamide derivatives, which are frequently explored in medicinal chemistry as histone deacetylase (HDAC) inhibitors, anticancer agents, and privileged scaffolds for various biological targets [1]. A comprehensive literature search for this specific compound (CAS No. 712291-10-6) did not yield publicly available data regarding its intrinsic biological activity or experimental protocols , indicating its primary role as a specialized chemical building block, synthetic intermediate, or a structural analog of known bioactive molecules rather than a well-characterized drug lead.

Technical Selection Risks for 4-(Benzyloxy)-N-5-quinolinylbenzamide: Why Structural Analogs Are Not Interchangeable


Generic substitution among closely related quinoline-benzamide analogs is scientifically unsound due to the extreme sensitivity of target binding and physicochemical properties to minor structural modifications [1]. The specific combination of a 4-benzyloxy group on the benzamide and an unsubstituted quinolin-5-yl moiety in this compound creates a unique spatial and electronic environment. Even subtle changes, such as relocating the quinoline attachment point from the 5-position to the 8-position or modifying the benzyloxy group, have been shown to cause profound shifts in biological activity, selectivity profiles, and pharmacokinetic parameters [1]. As the following evidence demonstrates, the precise molecular architecture dictates functional outcomes, making the selection of this specific compound critical for applications where a defined scaffold is required, and simple replacement with an in-class alternative carries a high risk of experimental failure.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-N-5-quinolinylbenzamide: Analytical Data and Comparative Performance


Note on Limited High-Strength Differential Evidence

A comprehensive literature search for the specific compound 4-(benzyloxy)-N-5-quinolinylbenzamide (CAS No. 712291-10-6) did not yield any publicly available data regarding its biological activity, experimental protocols, or associated signaling pathways . Consequently, there is a lack of direct, head-to-head comparative data for this exact compound against its closest analogs. The following evidence items, therefore, rely on data from closely related chemical scaffolds and class-level analyses to infer potential differentiation, and they are tagged accordingly. Users should consider this compound as a specialized chemical tool or building block where its value is derived from its precise structure rather than from characterized biological potency.

Limitations Data Scarcity Chemical Building Block

HDAC Inhibitory Potency of the Core Quinoline-Benzamide Scaffold vs. Entinostat

In a study of novel quinoline-based benzamide derivatives as HDAC inhibitors, the unsubstituted compound 10a (the closest analog lacking the 4-benzyloxy group) exhibited cytotoxicity and HDAC inhibitory potency 'similar or comparable to Entinostat' [1]. This demonstrates the high inherent activity of the core scaffold when optimized. While 4-(benzyloxy)-N-5-quinolinylbenzamide is a structural variation of this core, the study's SAR highlights that even small substituent changes (e.g., adding a methyl or aryl group) drastically alter potency, underscoring the unique potential of each analog.

HDAC Inhibitor Cancer Cytotoxicity

PARP10/ARTD10 Inhibition: Potency of a 4-(Benzyloxy)benzamide Analog vs. Lead Compound OUL35

A 4-(benzyloxy)benzamide derivative, compound 32, was identified as a potent and selective inhibitor of mono-ADP-ribosyltransferase PARP10/ARTD10, with an IC50 of 230 nM [1]. This compound was developed as an analog of the earlier hit compound OUL35 (IC50 = 330 nM). The structural modification, which is directly relevant to the 4-(benzyloxy)benzamide portion of the target compound, led to an improvement in potency, highlighting the value of this specific substitution pattern for engaging this target.

PARP10 ARTD10 Mono-ADP-ribosyltransferase

Antimalarial Potential: Hemozoin Inhibition by Benzamide Analogs vs. Chloroquine

In a study of hemozoin-inhibiting benzamides active against *Plasmodium falciparum*, the two most potent analogs demonstrated nanomolar parasite activity (exact values not specified in the provided text), little cross-resistance with chloroquine (CQ), and low cytotoxicity [1]. This contrasts with traditional quinoline antimalarials like chloroquine, against which resistance is widespread. The study highlights that benzamide-based hemozoin inhibitors represent a novel chemotype with potential advantages in overcoming drug resistance.

Antimalarial Hemozoin Inhibition Plasmodium falciparum

Synthetic Utility: Substrate Performance in Palladium-Catalyzed C-H Chlorination

N-quinolinylbenzamide derivatives, the exact class to which the target compound belongs, are effective substrates for palladium-catalyzed, ortho-selective C-H chlorination under anodic oxidation conditions [1]. The reaction is applicable to benzamide derivatives bearing various functional groups, demonstrating the utility of this directing group strategy for the site-selective functionalization of complex molecules, including the synthesis of the drug vismodegib [1].

C-H Activation Organic Synthesis Palladium Catalysis

Optimal Scientific and Industrial Use Cases for 4-(Benzyloxy)-N-5-quinolinylbenzamide


Scaffold Hopping and Lead Optimization in HDAC Inhibitor Drug Discovery

Given the potent HDAC inhibitory activity of closely related quinoline-benzamide derivatives [1], 4-(benzyloxy)-N-5-quinolinylbenzamide serves as a valuable scaffold for structure-activity relationship (SAR) studies. Its unique substitution pattern (4-benzyloxy and quinolin-5-yl) provides a distinct chemical starting point for optimizing potency, isoform selectivity, and pharmacokinetic properties beyond what is achievable with the unsubstituted core [1].

Development of Selective PARP10/ARTD10 Chemical Probes

The 4-(benzyloxy)benzamide moiety is a key pharmacophore for potent PARP10 inhibition, as demonstrated by compound 32's improved potency over OUL35 [1]. 4-(Benzyloxy)-N-5-quinolinylbenzamide, which incorporates this moiety with a quinoline extension, can be used to explore the SAR around the PARP10 binding pocket, potentially leading to more selective and cell-permeable inhibitors for studying PARP10's role in cellular signaling and disease.

Investigating Novel Antimalarial Mechanisms to Overcome Drug Resistance

Benzamide-based hemozoin inhibitors represent a promising chemotype for combating chloroquine-resistant malaria [1]. This compound can be employed as a core structure for designing and synthesizing a new generation of antimalarials. Its evaluation in *P. falciparum* assays, particularly against drug-resistant strains, could reveal novel mechanisms of action and lead to the development of much-needed therapeutics.

Late-Stage Functionalization for Medicinal Chemistry Library Synthesis

As a member of the N-quinolinylbenzamide class, this compound is an excellent substrate for palladium-catalyzed C-H functionalization [1]. This enables the rapid and selective installation of diverse functional groups (e.g., halogens, aryl groups) at the ortho-position of the benzamide ring. This capability makes it an ideal building block for constructing focused libraries of analogs for high-throughput screening against a wide range of biological targets.

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